![molecular formula C15H18N2O2 B14353650 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate CAS No. 92666-29-0](/img/structure/B14353650.png)
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is a complex organic compound that features a benzyloxy group attached to a cyclohexyl ring, which is further connected to a diazonioethenolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate typically involves multiple steps. One common method starts with the preparation of the benzyloxycyclohexane derivative, which is then subjected to diazotization reactions to introduce the diazonioethenolate group. The reaction conditions often require controlled temperatures and the use of specific reagents such as sodium nitrite and hydrochloric acid to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonio group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyloxycyclohexyl oxides.
Reduction: Formation of benzyloxycyclohexyl amines.
Substitution: Formation of various substituted benzyloxycyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Benzyloxy)phenyl]cyclohexylamine: Similar structure but with an amine group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexanol: Contains a hydroxyl group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexyl chloride: Features a chloride group instead of a diazonioethenolate.
Uniqueness
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is unique due to its diazonioethenolate group, which imparts distinct reactivity and potential applications. The combination of the benzyloxy and cyclohexyl moieties further enhances its chemical properties and versatility in various research fields.
Eigenschaften
CAS-Nummer |
92666-29-0 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-diazo-1-(4-phenylmethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C15H18N2O2/c16-17-10-15(18)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-5,10,13-14H,6-9,11H2 |
InChI-Schlüssel |
UVLXMCVIGNCZIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


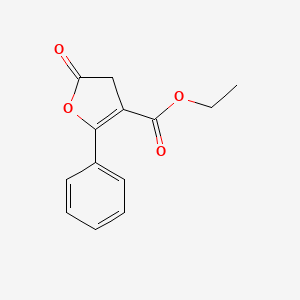

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
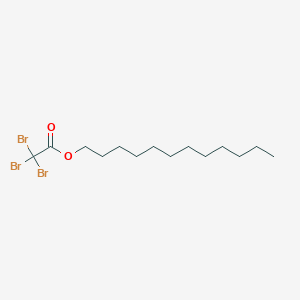
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
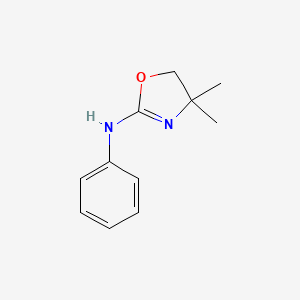
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
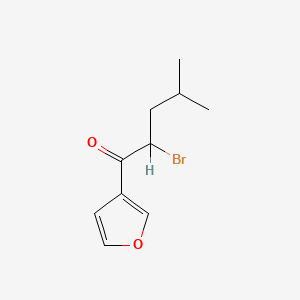
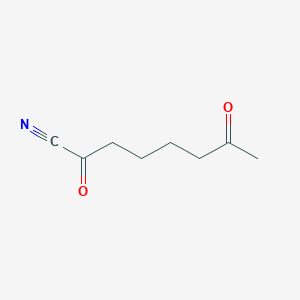
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
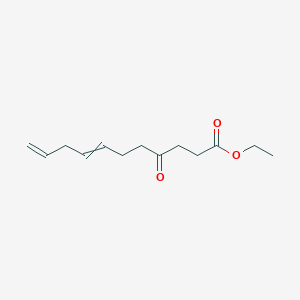

![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
